molecular formula C7H12N3O+ B11519600 N,N,N-trimethyl-2-oxo-1,2-dihydropyrimidin-5-aminium

N,N,N-trimethyl-2-oxo-1,2-dihydropyrimidin-5-aminium

Cat. No.: B11519600
M. Wt: 154.19 g/mol
InChI Key: HGXUKBQTBZTHGF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N-trimethyl-2-oxo-1,2-dihydropyrimidin-5-aminium is a chemical compound with a unique structure that includes a pyrimidine ring. This compound is known for its various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-trimethyl-2-oxo-1,2-dihydropyrimidin-5-aminium typically involves the reaction of trimethylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,N-trimethyl-2-oxo-1,2-dihydropyrimidin-5-aminium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in reduced pyrimidine compounds.

Scientific Research Applications

N,N,N-trimethyl-2-oxo-1,2-dihydropyrimidin-5-aminium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various fine chemicals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N,N,N-trimethyl-2-oxo-1,2-dihydropyrimidin-5-aminium exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride: This compound shares a similar structure but differs in its chloride ion presence.

    2-(Methacryloyloxy)ethyl trimethylammonium chloride: Another compound with a similar ammonium group but different functional groups attached.

Uniqueness

N,N,N-trimethyl-2-oxo-1,2-dihydropyrimidin-5-aminium is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H12N3O+

Molecular Weight

154.19 g/mol

IUPAC Name

trimethyl-(2-oxo-1H-pyrimidin-5-yl)azanium

InChI

InChI=1S/C7H11N3O/c1-10(2,3)6-4-8-7(11)9-5-6/h4-5H,1-3H3/p+1

InChI Key

HGXUKBQTBZTHGF-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)C1=CNC(=O)N=C1

Origin of Product

United States

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